molecular formula C13H10N2S B8593886 2-(5-Methylpyridin-2-yl)-1,3-benzothiazole CAS No. 41806-41-1

2-(5-Methylpyridin-2-yl)-1,3-benzothiazole

Cat. No. B8593886
Key on ui cas rn: 41806-41-1
M. Wt: 226.30 g/mol
InChI Key: BMYYRUGPJYRNCT-UHFFFAOYSA-N
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Patent
US04232010

Procedure details

22.5 g (0.18 mol) of o-aminothiophenol, 25 g (0.18 mol) of 5-methylpicolic acid and 100 g of polyphosphoric acid were admixed and stirred in nitrogen gas streams at 170°-200° C. and the mixture was poured in 1 l of water. The mixture was adjusted to pH 5 with an aqueous solution of sodium hydroxide and the resulting crystals were recovered by filtration, whereupon 40 g of 2-(benzothiazol-2-yl)-5methylpyridine was obtained as crude crystals. This crude product was recrystallized from ligroine. By the above procedure was obtained 36 g of the same compound as colorless flakes melting at 169.5°-170.0° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH3:9][C:10]1[CH:11]=[CH:12][C:13]([C:16](O)=O)=[N:14][CH:15]=1.[OH-].[Na+]>O>[S:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:16]1[C:13]1[CH:12]=[CH:11][C:10]([CH3:9])=[CH:15][N:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC=1C=CC(=NC1)C(=O)O
Step Three
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred in nitrogen gas streams at 170°-200° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals were recovered by filtration, whereupon 40 g of 2-(benzothiazol-2-yl)-5methylpyridine
CUSTOM
Type
CUSTOM
Details
was obtained as crude crystals
CUSTOM
Type
CUSTOM
Details
This crude product was recrystallized from ligroine

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C2=NC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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